Cas no 59022-68-3 (2-(1H-indol-3-yl)-2-oxo-N-propylacetamide)

2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide is a specialized organic compound featuring an indole core linked to an N-propylacetamide moiety via a keto group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. Its indole scaffold is known for interactions with biological targets, while the propylacetamide side chain enhances solubility and metabolic stability. The compound’s well-defined purity and consistent synthesis route ensure reproducibility for applications in drug discovery and development. Its versatility as a building block underscores its utility in constructing complex heterocyclic systems.
2-(1H-indol-3-yl)-2-oxo-N-propylacetamide structure
59022-68-3 structure
Product Name:2-(1H-indol-3-yl)-2-oxo-N-propylacetamide
CAS No:59022-68-3
MF:C13H14N2O2
MW:230.262463092804
CID:6144058
PubChem ID:7117280
Update Time:2025-11-01

2-(1H-indol-3-yl)-2-oxo-N-propylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide
    • AB00671842-01
    • SR-01000134539
    • F0675-0054
    • 59022-68-3
    • SR-01000134539-1
    • AKOS002249877
    • Inchi: 1S/C13H14N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h3-6,8,15H,2,7H2,1H3,(H,14,17)
    • InChI Key: TVPXAYVVVLTHNN-UHFFFAOYSA-N
    • SMILES: O=C(C(NCCC)=O)C1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 230.105527694g/mol
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 62Ų

2-(1H-indol-3-yl)-2-oxo-N-propylacetamide Pricemore >>

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Additional information on 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide

Recent Advances in the Study of 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide (CAS: 59022-68-3)

The compound 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide (CAS: 59022-68-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole core and acetamide side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

One of the key areas of investigation has been the synthesis and structural modification of 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for clinical trials. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. These efforts are essential for ensuring the reproducibility and reliability of subsequent pharmacological studies.

Pharmacological evaluations have revealed that 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide exhibits notable activity in modulating specific biological pathways. For instance, recent in vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. Additionally, preliminary in vivo studies have shown promising results in animal models, with the compound exhibiting good bioavailability and low toxicity profiles. These findings underscore its potential as a lead compound for further drug development.

Another significant aspect of recent research has been the exploration of the compound's mechanism of action at the molecular level. Computational modeling and molecular docking studies have provided insights into how 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide interacts with its target proteins. These studies have identified key binding sites and interactions, which could inform the design of more potent and selective derivatives. Such insights are invaluable for rational drug design and optimization.

Despite these promising developments, challenges remain in the clinical translation of 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. Researchers are also exploring combination therapies, where this compound could be used alongside other drugs to enhance therapeutic efficacy. Collaborative efforts between academia and industry are crucial for overcoming these hurdles and advancing the compound toward clinical trials.

In conclusion, 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide (CAS: 59022-68-3) represents a promising candidate in the field of chemical biology and pharmaceutical research. Recent studies have shed light on its synthesis, pharmacological properties, and mechanism of action, paving the way for further exploration and development. Continued research and collaboration will be essential to fully realize its therapeutic potential and bring it closer to clinical application.

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